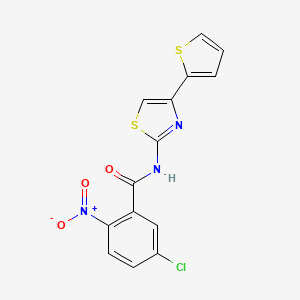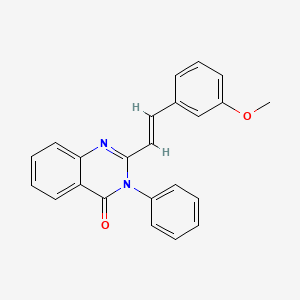![molecular formula C9H13NOS B2684624 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone CAS No. 1934457-57-4](/img/structure/B2684624.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is unique, contributing to its valuable properties for various studies. Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Chemical Reactions Analysis
While specific chemical reactions involving “2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone” are not detailed in the available resources, related compounds have been involved in reactions such as the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Physical And Chemical Properties Analysis
The compound “2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone” is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved resources.Scientific Research Applications
Bicyclic Tetrahydrofuran-fused β-lactams Synthesis
Research has demonstrated the utility of bicyclic β-lactams as starting products for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, with implications for drug design. These compounds are synthesized through processes involving hydrogenolysis and intramolecular nucleophilic substitution, showcasing the versatility of bicyclic structures in creating compounds with potential pharmaceutical applications (Mollet, D’hooghe, & Kimpe, 2012).
Novel Synthesis Approaches
Another study presented an efficient synthesis of 2-azabicyclo[2.1.1]hexanes, which are valuable for their skeleton of 2,4-methanoproline, a naturally occurring insect antifeedant. This work underscores the potential of bicyclic compounds in developing bioactive molecules (Stevens & Kimpe, 1996).
Conformationally Restricted Nonchiral Pipecolic Acid Analogues
Further research into the synthesis of conformationally restricted pipecolic acid analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, highlights the importance of bicyclic structures in the development of peptidomimetics and peptide models. These compounds offer a foundation for exploring the structure-activity relationships in medicinal chemistry (Radchenko et al., 2009).
CP-45,899 as a Beta-Lactamase Inhibitor
CP-45,899, a compound closely related to the inquiry, has been identified as a beta-lactamase inhibitor that extends the antibacterial spectrum of beta-lactams. It demonstrates the application of bicyclic compounds in enhancing the efficacy of antibiotics against resistant bacteria (English et al., 1978).
Applications in Antibiotic Development
The synthesis and characterization of cephalosporin derivatives, including bicyclic structures similar to the queried compound, underline their potential use in antibiotic development and the delivery of a wide range of drugs. This research opens pathways for utilizing bicyclic compounds in targeted drug delivery systems (Blau et al., 2008).
Mechanism of Action
The mechanism of action of this compound is not explicitly mentioned in the available resources. Its unique structure and properties suggest potential applications in various biological and chemical processes.
properties
IUPAC Name |
cyclopropyl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-9(6-1-2-6)10-4-8-3-7(10)5-12-8/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIKXVNNPVRCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684542.png)




![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684550.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2684551.png)


![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2684558.png)


![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2684563.png)
![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)